molecular formula C11H15N B13196862 5-Propyl-2,3-dihydro-1H-isoindole

5-Propyl-2,3-dihydro-1H-isoindole

Cat. No.: B13196862
M. Wt: 161.24 g/mol
InChI Key: AAWXIKFUIAUMBJ-UHFFFAOYSA-N
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Description

5-Propyl-2,3-dihydro-1H-isoindole is a heterocyclic organic compound that belongs to the isoindole family. Isoindoles are known for their fused benzopyrrole ring system, which makes them regioisomers of the more abundant 1H-indole heterocycle . This compound is characterized by the presence of a propyl group at the 5th position and a partially saturated isoindole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Propyl-2,3-dihydro-1H-isoindole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Fischer indole synthesis can be employed, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst like methanesulfonic acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like preparative thin-layer chromatography on silica gel can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Propyl-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Propyl-2,3-dihydro-1H-isoindole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Propyl-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may interact with dopamine receptors, influencing neurotransmission pathways . The exact pathways and molecular targets depend on the specific derivatives and their functional groups .

Comparison with Similar Compounds

Uniqueness: 5-Propyl-2,3-dihydro-1H-isoindole is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a pharmacophore and its utility in various applications .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

5-propyl-2,3-dihydro-1H-isoindole

InChI

InChI=1S/C11H15N/c1-2-3-9-4-5-10-7-12-8-11(10)6-9/h4-6,12H,2-3,7-8H2,1H3

InChI Key

AAWXIKFUIAUMBJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(CNC2)C=C1

Origin of Product

United States

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